molecular formula C10H16N2 B13801681 (Bis(2-methyl-2-propenyl)amino)acetonitrile

(Bis(2-methyl-2-propenyl)amino)acetonitrile

Cat. No.: B13801681
M. Wt: 164.25 g/mol
InChI Key: HQOGSDQFTKUNLW-UHFFFAOYSA-N
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Description

(Bis(2-methyl-2-propenyl)amino)acetonitrile is an organic compound with the molecular formula C10H16N2 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by bis(2-methyl-2-propenyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(2-methyl-2-propenyl)amino)acetonitrile typically involves the reaction of acetonitrile with bis(2-methyl-2-propenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production also focuses on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

(Bis(2-methyl-2-propenyl)amino)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bis(2-methyl-2-propenyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce amines.

Scientific Research Applications

(Bis(2-methyl-2-propenyl)amino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bis(2-methyl-2-propenyl)amino)acetonitrile involves its interaction with specific molecular targets. The bis(2-methyl-2-propenyl)amino groups can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (Bis(2-hydroxyethyl)amino)acetonitrile: Similar in structure but with hydroxyethyl groups instead of methylpropenyl groups.

    (Bis(2-chloroethyl)amino)acetonitrile: Contains chloroethyl groups, leading to different reactivity and applications.

Uniqueness

(Bis(2-methyl-2-propenyl)amino)acetonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[bis(2-methylprop-2-enyl)amino]acetonitrile

InChI

InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3

InChI Key

HQOGSDQFTKUNLW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(CC#N)CC(=C)C

Origin of Product

United States

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